

Comparative analysis of methylfluorene isomers

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Compound of Interest

Compound Name: 1-Methylfluorene

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A Comparative Analysis of Methylfluorene Isomers for the Research Community

This guide provides a detailed comparison of the structural, spectroscopic, and biological properties of five methylfluorene isomers: **1-methylfluorene**, 2-methylfluorene, 3-methylfluorene, 4-methylfluorene, and 9-methylfluorene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource of available data to facilitate further research and application.

Physicochemical Properties

The position of the methyl group on the fluorene ring system significantly influences the physicochemical properties of the isomers. A summary of these properties is presented in the table below. It is important to note that a complete, directly comparable dataset is not available in the literature for all isomers. The presented data has been aggregated from various sources and may have been determined under different experimental conditions.

Property	1-Methylfluorene	2-Methylfluorene	3-Methylfluorene	4-Methylfluorene	9-Methylfluorene
CAS Number	1730-37-6	1430-97-3	2523-39-9	1556-99-6	2523-37-7
Molecular Formula	C ₁₄ H ₁₂	C ₁₄ H ₁₂	C ₁₄ H ₁₂	C ₁₄ H ₁₂	C ₁₄ H ₁₂
Molecular Weight (g/mol)	180.25	180.25	180.25	180.25	180.24
Melting Point (°C)	84-86[1]	Data not readily available	88[2]	Data not readily available	46-47[3]
Boiling Point (°C)	313.08 (estimate)[4]	Data not readily available	Data not readily available	Data not readily available	153-156 @ 15 mmHg[5]
Appearance	Solid[6]	Colorless solid	-	White solid	Prisms[5]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of methylfluorene isomers. The unique substitution pattern of each isomer results in distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the isomers based on the chemical shifts and coupling patterns of the protons and carbons in the fluorene ring system. While complete, directly comparable NMR data for all isomers is not available in a single source, the following table summarizes expected and reported chemical shifts.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ Data for 1- and 3-methylfluorene are not readily available in the cited sources.

Proton	2-Methylfluorene	9-Methylfluorene
CH ₃	~2.4	~1.5 (d)
Aromatic H	~7.2-7.8	~7.2-7.8
H9	~3.8 (s)	~4.0 (q)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ Comprehensive, directly comparable data for all isomers is not readily available.

Carbon	9-Methylfluorene[7]
CH ₃	21.4
C9	36.6
Aromatic C	119.9, 125.1, 126.7, 141.8, 143.3

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify characteristic vibrational modes of the methyl and aromatic groups. The C-H stretching and bending vibrations will differ slightly for each isomer.

Functional Group	Characteristic Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3100-3000
Aliphatic C-H Stretch (CH ₃)	2960-2850
Aromatic C=C Stretch	1600-1450
C-H Bending (Aromatic)	900-675

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. All methylfluorene isomers will have the same molecular ion peak ($m/z = 180.25$). However, the fragmentation patterns may differ slightly due to the different positions of the methyl group, although these differences can be subtle.

Biological Activity

The biological activity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is an area of significant research interest due to their potential mutagenic and carcinogenic properties.

Mutagenicity and Carcinogenicity

- 9-Methylfluorene has been shown to be mutagenic in *Salmonella typhimurium* strains TA98 and TA100 in the presence of a rat liver S9 fraction for metabolic activation[8].
- **1-Methylfluorene** has been found to not have mutagenic activity in some studies[1].
- Directly comparative studies on the mutagenicity and carcinogenicity of all five methylfluorene isomers are not readily available in the reviewed literature. The toxicity of PAHs can be highly dependent on their structure[9].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide generalized protocols for the synthesis and spectroscopic analysis of methylfluorene isomers based on available literature.

Synthesis Protocols

Synthesis of 2-Methylfluorene[10]

This procedure involves the hydrogenation of 2-fluorencarboxaldehyde.

- A solution of 2-fluorencarboxaldehyde (15 g, 77.1 mmol) in 250 mL of a 10% solution of acetic acid in ethyl acetate is prepared.
- A catalytic amount of 20% palladium hydroxide on carbon is added to the solution.
- The mixture is hydrogenated at 80 psi of hydrogen for 24 hours at room temperature.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a silica plate with a 25% ethyl acetate in hexane mobile phase.

- After the reaction is complete, the catalyst is removed by filtration.
- The solvents are evaporated, and the resulting solid is recrystallized from an ethanol:water (5:1) mixture to yield colorless solid 2-methylfluorene.

General Protocol for 9-Alkylation of Fluorene[5][11]

This method describes the synthesis of 9-monoalkylfluorenes from fluorene and an alcohol using potassium tert-butoxide (t-BuOK) as a catalyst.

- In a reaction vessel, fluorene is mixed with an appropriate alcohol.
- t-BuOK is added as a catalyst.
- The reaction mixture is stirred under mild conditions.
- The progress of the reaction can be monitored by TLC.
- Upon completion, the product, a 9-monoalkylfluorene, is isolated and purified.

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic analysis of methylfluorene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[12]

- **Sample Preparation:** Dissolve 5-25 mg of the methylfluorene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy[12]

- **Sample Preparation (KBr Pellet Method):** Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the FT-IR spectrum using an FT-IR spectrometer. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)[\[12\]](#)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable method, such as electron ionization (EI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the ions and generate a mass spectrum.

Visualizations

Isomeric Structures of Methylfluorene

The following diagram illustrates the chemical structures of the five methylfluorene isomers.

9-Methylfluorene

node_5

4-Methylfluorene

node_4

3-Methylfluorene

node_3

2-Methylfluorene

node_2

1-Methylfluorene

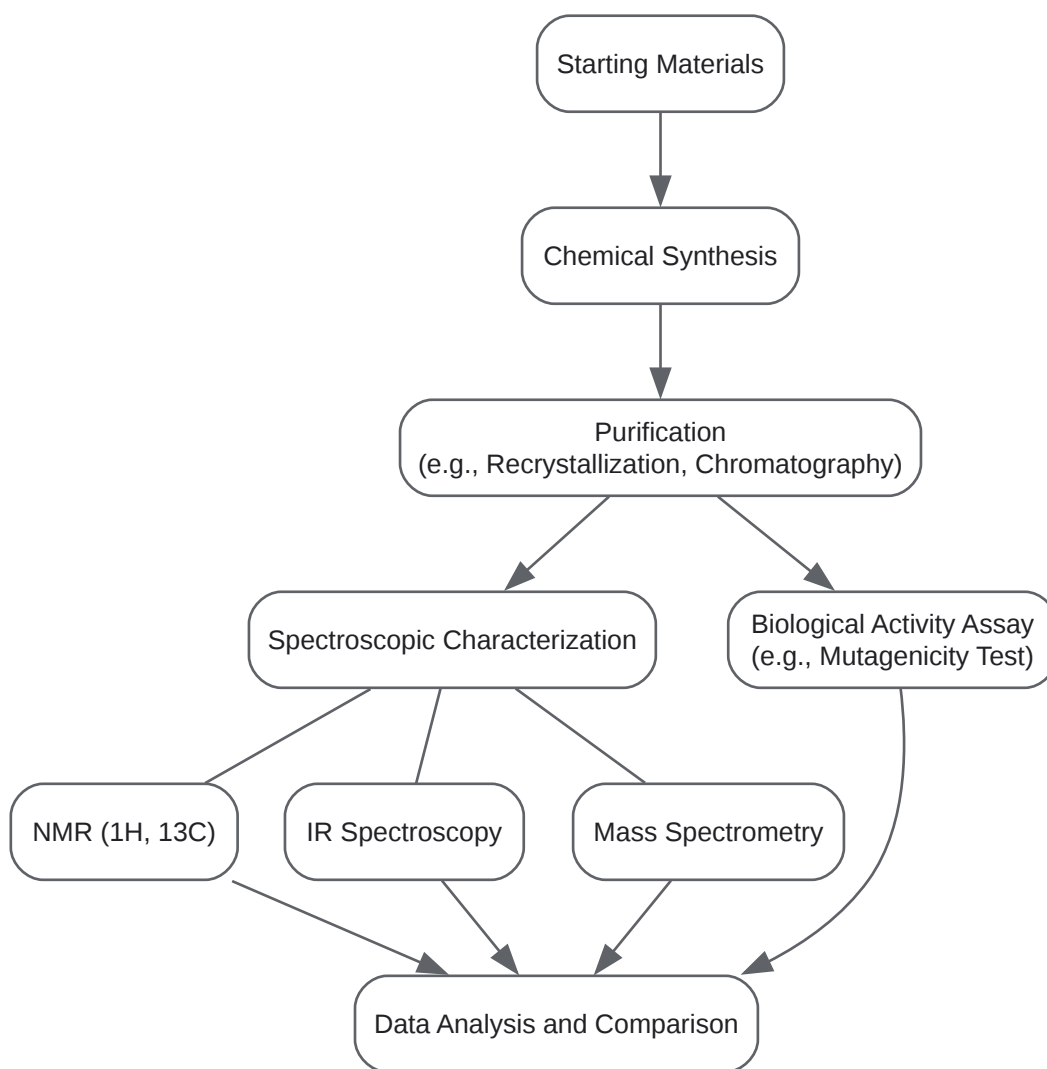
node_1

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Caption: Chemical structures of the five methylfluorene isomers.

General Workflow for Isomer Synthesis and Characterization

The following diagram outlines a general experimental workflow for the synthesis and characterization of a methylfluorene isomer.



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Caption: General experimental workflow for synthesis and analysis.

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